molecular formula C16H18ClNO2 B1373360 3-Amino-2-[(4-phenylphenyl)methyl]propanoic acid hydrochloride CAS No. 1311315-94-2

3-Amino-2-[(4-phenylphenyl)methyl]propanoic acid hydrochloride

Cat. No.: B1373360
CAS No.: 1311315-94-2
M. Wt: 291.77 g/mol
InChI Key: ZBOGOVTYILOEOB-UHFFFAOYSA-N
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Description

3-Amino-2-[(4-phenylphenyl)methyl]propanoic acid hydrochloride is a synthetic amino acid derivative featuring a biphenylmethyl (4-phenylphenyl) substituent on the β-carbon of the propanoic acid backbone. Its hydrochloride salt form enhances solubility in polar solvents, which is critical for biological assays and formulation development .

Properties

IUPAC Name

2-(aminomethyl)-3-(4-phenylphenyl)propanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2.ClH/c17-11-15(16(18)19)10-12-6-8-14(9-7-12)13-4-2-1-3-5-13;/h1-9,15H,10-11,17H2,(H,18,19);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBOGOVTYILOEOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)CC(CN)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1311315-94-2
Record name [1,1′-Biphenyl]-4-propanoic acid, α-(aminomethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1311315-94-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-[(4-phenylphenyl)methyl]propanoic acid hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromobiphenyl and beta-alanine.

    Suzuki-Miyaura Coupling: The first step involves the Suzuki-Miyaura coupling reaction between 4-bromobiphenyl and a boronic acid derivative of beta-alanine. This reaction is catalyzed by palladium and requires a base such as potassium carbonate.

    Hydrogenation: The resulting product is then subjected to hydrogenation to reduce any double bonds and obtain the desired biphenyl derivative.

    Hydrochloride Formation: The compound is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-[(4-phenylphenyl)methyl]propanoic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives using oxidizing agents such as potassium permanganate.

    Reduction: The compound can be reduced to form amine derivatives using reducing agents like lithium aluminum hydride.

    Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions with reagents such as bromine or nitric acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Bromine in carbon tetrachloride or nitric acid in sulfuric acid.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated or nitrated biphenyl derivatives.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the compound's efficacy against multidrug-resistant pathogens. The derivatives of 3-amino-2-[(4-phenylphenyl)methyl]propanoic acid have demonstrated significant antimicrobial properties, particularly against strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis. For instance, a study reported minimum inhibitory concentration (MIC) values ranging from 1 to 8 µg/mL against MRSA, indicating strong antimicrobial potential .

PathogenMIC (µg/mL)
Methicillin-resistant Staphylococcus aureus (MRSA)1 - 8
Vancomycin-resistant Enterococcus faecalis0.5 - 2
Drug-resistant Candida species8 - 64

Anticancer Properties

The compound has also been investigated for its anticancer properties. In vitro studies using A549 non-small cell lung cancer cells showed that certain derivatives could reduce cell viability significantly while exhibiting lower toxicity towards non-cancerous cells. Notably, one derivative demonstrated a reduction in A549 cell viability by 50% and showed promising antioxidant activity in DPPH radical scavenging assays .

Compound IDCell Viability Reduction (%)Antioxidant Activity
Compound 2050High
Compound 1240Moderate

Case Studies

Several case studies illustrate the practical applications of this compound:

Case Study: Antimicrobial Efficacy

In a laboratory setting, researchers synthesized various derivatives of the compound and tested their efficacy against a panel of clinically relevant pathogens identified by the WHO as high-priority targets. The results demonstrated that certain derivatives not only inhibited growth but also reduced biofilm formation—a critical factor in chronic infections.

Case Study: Cancer Treatment Development

In another study focused on cancer treatment, researchers compared the efficacy of these compounds against standard chemotherapeutics like doxorubicin and cisplatin. The findings indicated that some derivatives exhibited comparable or superior anticancer activity, suggesting their potential as novel therapeutic agents .

Mechanism of Action

The mechanism of action of 3-Amino-2-[(4-phenylphenyl)methyl]propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an agonist or antagonist at various receptors, modulating their activity. It may also inhibit or activate enzymes, affecting biochemical pathways. The biphenyl group enhances its binding affinity to hydrophobic pockets in proteins, while the amino group facilitates hydrogen bonding interactions.

Comparison with Similar Compounds

Fluorophenyl Derivatives

Fluorine substituents are common in medicinal chemistry due to their ability to modulate lipophilicity, metabolic stability, and electronic properties. Key fluorinated analogs include:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
3-Amino-2-(4-fluorophenyl)propanoic acid HCl 4-Fluorophenyl C10H12ClFNO2 231.66 Enhanced metabolic stability; CNS drug intermediates .
3-Amino-2-(3,4,5-trifluorophenyl)propanoic acid HCl 3,4,5-Trifluorophenyl C10H11ClF3NO2 269.65 Increased lipophilicity; agrochemical applications .
3-Amino-2-(2,5-difluorophenyl)propanoic acid HCl 2,5-Difluorophenyl C10H11ClF2NO2 251.65 Improved receptor binding selectivity .

Key Differences :

  • Fluorine substituents reduce basicity at the aromatic ring but increase overall lipophilicity (logP), which may improve blood-brain barrier penetration compared to the biphenyl group .

Heterocyclic and Aliphatic Substituted Analogs

Replacing the biphenyl group with saturated or heterocyclic moieties alters conformational flexibility and solubility:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
3-Amino-2-[(tetrahydrofuran-3-yl)methyl]propanoic acid HCl Tetrahydrofuran-3-yl C9H17ClNO3 237.69 Enhanced solubility; peptide mimetics .
3-Amino-2-[(oxan-4-yl)methyl]propanoic acid HCl Oxan-4-yl (tetrahydropyran) C9H17ClNO3 237.69 Conformational rigidity; enzyme inhibitor scaffolds .

Key Differences :

  • Heterocyclic substituents (e.g., tetrahydrofuran, tetrahydropyran) introduce polar oxygen atoms, improving aqueous solubility compared to the biphenyl group.
  • Saturated rings reduce aromatic interactions but may improve metabolic stability by avoiding cytochrome P450-mediated oxidation .

Ester and Functionalized Derivatives

Modifications to the carboxylic acid group or additional functional groups influence reactivity and applications:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
Methyl 3-amino-2-(4-chlorophenyl)propanoate HCl 4-Chlorophenyl + methyl ester C6H12ClNO 149.62 Prodrug potential; improved membrane permeability .
Methyl 3-amino-2-(aminomethyl)propanoate diHCl Aminomethyl + methyl ester C5H14Cl2N2O2 205.08 Bifunctional reactivity; polymer synthesis .

Key Differences :

  • Esterification of the carboxylic acid group (e.g., methyl ester) converts the compound into a prodrug form, enhancing oral bioavailability but requiring enzymatic hydrolysis for activation .
  • The biphenylmethyl group in the target compound retains the free carboxylic acid, making it suitable for direct ionic interactions in active sites .

Hydroxy- and Methoxy-Substituted Analogs

Polar substituents like hydroxyl or methoxy groups impact hydrogen bonding and solubility:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
3-Amino-2-[(3-hydroxy-4-methoxyphenyl)methyl]propanoic acid HCl 3-Hydroxy-4-methoxyphenyl C11H16ClNO4 261.70 Antioxidant activity; chelating properties .

Key Differences :

  • The hydroxyl and methoxy groups in this analog enable hydrogen bonding with biological targets, contrasting with the purely hydrophobic biphenyl group. This may redirect applications toward antioxidant or metal-chelating therapies .

Biological Activity

3-Amino-2-[(4-phenylphenyl)methyl]propanoic acid hydrochloride, a compound with potential therapeutic applications, has garnered interest due to its structural similarity to neurotransmitters. This article explores its biological activity, focusing on enzyme interactions, neuropharmacological implications, and potential applications in drug development.

Chemical Structure and Properties

The compound features a propanoic acid backbone with an amino group at the second carbon and a phenyl group at the fourth position. The presence of the 4-phenylphenylmethyl moiety contributes significant steric bulk, which may influence its biological interactions and chemical reactivity.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Enzyme Interaction : It is used as an analog in studies of enzyme-substrate interactions within metabolic pathways. The compound competes with natural substrates for enzyme binding, providing insights into enzyme specificity and mechanisms .
  • Neuropharmacological Potential : Preliminary studies suggest that the compound may interact with neurotransmitter receptors, indicating potential efficacy in modulating neurotransmitter systems. This is particularly relevant for developing antidepressants and anxiolytics .

Enzyme Inhibition Studies

In various assays, this compound has demonstrated the ability to inhibit specific enzymes. The following data summarizes key findings from enzyme inhibition studies:

Enzyme Inhibition Constant (Ki) Reaction Rate (%)
Enzyme A0.5 µM75%
Enzyme B1.2 µM60%
Enzyme C0.8 µM70%

These results indicate that the compound can effectively inhibit certain enzymes, which may have implications for therapeutic targets in metabolic disorders.

Neuropharmacological Studies

The compound's interaction with neurotransmitter receptors has been investigated through receptor binding assays:

Receptor Type Binding Affinity (Kd) Functional Activity
Receptor X10 nMAgonist
Receptor Y25 nMAntagonist

These findings suggest that this compound may act as both an agonist and antagonist at different receptor sites, highlighting its versatile pharmacological profile.

Case Studies

  • Antidepressant Development : In a study examining the potential of this compound as a precursor for new antidepressants, derivatives were synthesized and tested for biological activity. Some derivatives exhibited enhanced binding affinity to serotonin receptors compared to the parent compound, suggesting avenues for further drug development .
  • Peptide Research : The compound has been utilized in peptide synthesis to introduce structural diversity. This approach has led to the discovery of peptides with novel functions or enhanced stability, indicating its utility in biochemistry and drug design .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-amino-2-[(4-phenylphenyl)methyl]propanoic acid hydrochloride, and how can purity be optimized?

  • Methodology : A two-step synthesis involving condensation/aza-Michael reactions is effective. For example, methyl esters of protected amino acids can be hydrolyzed under acidic conditions, followed by recrystallization from methanol/diethyl ether to achieve >98% purity (see analogous procedures in ). Key steps include regioselective aza-Michael additions and purification via solvent-based crystallization.

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodology : Use a combination of:

  • IR spectroscopy to confirm functional groups (e.g., C=O at ~1730 cm⁻¹, NH at ~3026 cm⁻¹) .
  • Optical rotation ([α]D) to assess enantiopurity in chiral derivatives .
  • Melting point analysis to verify consistency with literature values (e.g., 80–84°C for fluorophenyl analogs) .

Q. How does the hydrochloride salt form influence solubility and stability in aqueous buffers?

  • Methodology : The hydrochloride salt enhances aqueous solubility due to ionic interactions. Stability can be tested via pH-dependent degradation studies (e.g., HPLC monitoring over 24–72 hours in PBS at pH 7.4 and 4.5) .

Advanced Research Questions

Q. How can computational modeling predict regioselectivity in the aza-Michael reaction during synthesis?

  • Methodology : Density Functional Theory (DFT) calculations can model transition states to explain preferential attack at the β-position of α,β-unsaturated carbonyl intermediates. Compare computational results with experimental NMR data to validate regiochemical outcomes .

Q. What strategies resolve contradictions in spectroscopic data for structurally similar analogs?

  • Methodology : For ambiguous NMR signals (e.g., overlapping aromatic protons), use 2D techniques (COSY, HSQC) or isotopic labeling. Cross-reference with high-resolution mass spectrometry (HRMS) to confirm molecular formulae .

Q. How does the biphenylmethyl substituent affect interactions with amino acid transporters (e.g., LAT1)?

  • Methodology : Perform competitive inhibition assays using radiolabeled substrates (e.g., [³H]-leucine) in cell lines overexpressing LAT1. Compare IC₅₀ values with unsubstituted analogs to quantify steric/electronic effects .

Q. Can this compound serve as a precursor for fluorescent probes targeting oxidative stress biomarkers?

  • Methodology : Derivatize the amino group with fluorogenic tags (e.g., fluorescein isothiocyanate). Test selectivity for hydroxyl radicals (HO•) in live-cell imaging using APF/HPF probes as positive controls .

Experimental Design Considerations

  • Synthetic Optimization : Vary reaction solvents (e.g., DMF vs. THF) and temperatures to improve yields of the aza-Michael step .
  • Stability Testing : Include antioxidant additives (e.g., BHT) in storage buffers to mitigate oxidation of the phenyl groups .
  • Biological Assays : Use pharmacokinetic models to assess blood-brain barrier penetration, leveraging the compound’s structural similarity to phenylalanine .

Data Interpretation Tips

  • For conflicting solubility data, check counterion effects (e.g., hydrochloride vs. free base) and buffer ionic strength .
  • Inactivity in enzyme assays may arise from poor membrane permeability; consider prodrug strategies (e.g., esterification) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Amino-2-[(4-phenylphenyl)methyl]propanoic acid hydrochloride
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3-Amino-2-[(4-phenylphenyl)methyl]propanoic acid hydrochloride

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